4,4'-Dimethylazapsoralen

Description

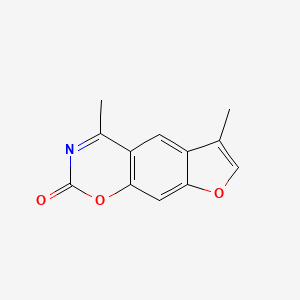

Structure

3D Structure

Properties

CAS No. |

120482-96-4 |

|---|---|

Molecular Formula |

C12H9NO3 |

Molecular Weight |

215.20 g/mol |

IUPAC Name |

4,6-dimethylfuro[3,2-g][1,3]benzoxazin-2-one |

InChI |

InChI=1S/C12H9NO3/c1-6-5-15-10-4-11-9(3-8(6)10)7(2)13-12(14)16-11/h3-5H,1-2H3 |

InChI Key |

UXUDKHXAGSUSEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC2=CC3=C(C=C12)C(=NC(=O)O3)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4,4 Dimethylazapsoralen

Established Synthetic Routes to 4,4'-Dimethylazapsoralen and Related Azapsoralens

The synthesis of 8-azapsoralens, including the 4,4'-dimethyl derivative, typically involves the initial construction of an 8-azacoumarin (furo[2,3-b]pyridin-2-one) core, followed by the annulation of the furan (B31954) ring. acs.org While challenging, several methods have been established for this class of compounds. acs.org

A key precursor for many of these syntheses is the corresponding 7-hydroxycoumarin derivative, which serves as a starting point for building the furan ring. sci-hub.st The synthesis of the parent 8-azapsoralen (B133214) structure has been documented, providing a foundational methodology that can be adapted for methylated analogs like this compound by using appropriately substituted starting materials. acs.org

Development of Novel Synthetic Approaches and Efficiency Enhancements

For the 8-azacoumarin core itself, novel methods have been developed that avoid harsh conditions. A general and practical method for accessing 8-azacoumarins utilizes trans-acrylic acid-functionalized pyridine (B92270) N-oxides, with acetic anhydride (B1165640) serving as both the activating agent and solvent. acs.orgresearchgate.net This process involves multiple transformations, including conjugate addition and nucleophilic aromatic substitution, in a single key step. acs.org Furthermore, efficient one-pot, multi-component protocols using ultrasound or grinding approaches have been developed for synthesizing 8-azacoumarin derivatives, offering a more eco-friendly and direct route to these key intermediates. bohrium.com Such novel strategies significantly enhance the accessibility of the azapsoralen scaffold for further study and derivatization.

Strategies for Functionalization and Analog Synthesis of the this compound Scaffold

Functionalization of the core azapsoralen structure is crucial for modulating its properties and for creating tools for targeted research. Strategies involve direct chemical modification of the scaffold or the synthesis of analogs with varied substitution patterns.

The photoreactivity of azapsoralens can be tuned through chemical modification, most notably through the introduction of methyl groups. Research on various methyl derivatives of 8-azapsoralen has demonstrated a clear structure-activity relationship. The addition of methyl groups generally increases both the lipophilicity and the photoreactivity of the compound. nih.gov This enhanced photoreactivity is critical for applications where the molecule's light-induced covalent bonding to biological macromolecules like DNA is the desired outcome.

A study of eight different methyl derivatives of 8-azapsoralen revealed that methylation significantly impacts their ability to form photoadducts with DNA. nih.gov For this compound, the primary photoreaction involves the furan ring forming a cycloadduct with the 5,6 double bond of thymine (B56734). nih.govresearchgate.net The presence of the methyl groups enhances this reactivity compared to the unsubstituted 8-azapsoralen. nih.gov

| Compound | Substitution Pattern | Observed Effect on Photoreactivity | Citation |

| 8-azapsoralen | Unsubstituted | Baseline photoreactivity | nih.gov |

| This compound | Methyl groups at C4 and C4' | Increased photoreactivity and lipophilicity | nih.gov |

| 5,4',5'-Trimethylazapsoralen | Methyl groups at C5, C4', and C5' | Increased photoreactivity and lipophilicity | nih.govontosight.ai |

This table illustrates the general trend that methyl substitution enhances the photoreactive properties of the azapsoralen scaffold.

Bioconjugation is a strategy used to link a molecule, such as this compound, to a biomolecule (e.g., a peptide, protein, or oligonucleotide) to direct it to a specific biological target. This approach is well-established for the parent psoralen (B192213) compounds and is directly applicable to the azapsoralen scaffold. acs.orgnih.gov

The synthesis of these bioconjugates typically involves two key components: a functionalized azapsoralen derivative and a biomolecule with a compatible reactive group. A common method involves synthesizing the core heterocycle with a linker arm that terminates in a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester. thieme-connect.comnih.gov This activated ester can then react with a primary amine on the biomolecule to form a stable amide bond. nih.govsci-hub.se For example, analogs of 4'-(aminomethyl)-4,5',8-trimethylpsoralen have been conjugated to oligonucleotides to enable sequence-specific targeting of mRNA. nih.gov This internal labeling approach allows the psoralen moiety to be placed precisely within an oligonucleotide sequence, enhancing the specificity of its photoreaction with a target nucleic acid strand. nih.govnih.gov These established strategies provide a clear pathway for creating this compound bioconjugates for highly specific research applications. acs.org

Explorations in Stereoselective Synthesis of Azapsoralen Derivatives

Stereoselectivity in synthesis is critical when developing molecules that interact with chiral biological systems. The synthesis of specific stereoisomers can lead to compounds with significantly different biological activities. While the core this compound is planar, stereoselective synthesis becomes relevant for creating its hydrogenated derivatives or analogs with chiral side chains.

Research into the synthesis of related furocoumarin systems has explored stereoselective methods. For example, the stereoselective synthesis of cis-substituted dihydro-benzo[b]furanylcoumarins has been achieved via an intramolecular aldol (B89426) reaction. scirp.org This type of reaction, which can be used to form substituted dihydrobenzofurans with high stereoselectivity, provides a potential strategy for accessing specific stereoisomers of azapsoralen derivatives. scirp.org Another approach involves the intramolecular Diels-Alder reaction, which has been used to construct complex heterocyclic systems and could be adapted to control the stereochemistry of fused ring systems in azapsoralen precursors. capes.gov.brcapes.gov.br The development of stereoselective catalytic processes, potentially using chiral catalysts, represents a frontier in the synthesis of complex and biologically specific azapsoralen derivatives.

Green Chemistry Principles Applied to Azapsoralen Synthesis Research

The synthesis of heterocyclic compounds, including azapsoralens, is increasingly being guided by the principles of green chemistry to minimize environmental impact. numberanalytics.com These principles advocate for waste prevention, high atom economy, the use of safer solvents, and energy efficiency. numberanalytics.comrasayanjournal.co.in

Several green synthetic strategies are applicable to the synthesis of the azapsoralen scaffold:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating. It has been successfully applied to the synthesis of various heterocyclic systems, including benzimidazoles and oxadiazoles, often under solvent-free conditions. rasayanjournal.co.inresearchgate.net

Use of Green Solvents: Traditional organic solvents are often volatile and toxic. Green alternatives such as water, ionic liquids, or polyethylene (B3416737) glycol (PEG) are being explored for heterocyclic synthesis. mdpi.comnih.gov Water, being non-toxic and abundant, is an ideal solvent, and methods are being developed for reactions to proceed "in" or "on" water, even for poorly soluble organic reagents. mdpi.com

Solvent-Free Reactions: Conducting reactions without a solvent, for instance by grinding reagents together (mechanochemistry) or using microwave irradiation on a solid support, represents a significant green advancement. bohrium.comrasayanjournal.co.in These methods reduce waste and can lead to simpler workup procedures.

Catalysis: The use of catalytic reagents, which are effective in small amounts and can be recycled, is preferred over stoichiometric reagents. numberanalytics.com The development of efficient palladium or copper-catalyzed cascade reactions for furocoumarin synthesis is an example of this principle in action. rsc.org

By integrating these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable and environmentally benign. researchgate.net

Photophysical and Photochemical Investigations of 4,4 Dimethylazapsoralen

Elucidation of Photoreaction Mechanisms of 4,4'-Dimethylazapsoralen

The photoreactivity of psoralen (B192213) derivatives, including this compound, is governed by the absorption of ultraviolet A (UVA) radiation, which elevates the molecule to an electronically excited state. From this excited state, the molecule can undergo a variety of photochemical reactions that are central to its biological and chemical effects. The primary pathways include cycloaddition reactions with unsaturated molecules, generation of reactive oxygen species through energy transfer, and participation in photoinduced electron transfer processes.

The [2+2] photocycloaddition is a hallmark reaction of psoralens, occurring when the photoexcited molecule reacts with a carbon-carbon double bond in an adjacent molecule to form a four-membered cyclobutane (B1203170) ring. nih.govsci-hub.sekharagpurcollege.ac.in This reaction is a powerful method for creating carbon-carbon bonds and generating complex molecular architectures in a single step. nih.gov The mechanism typically proceeds via the triplet excited state of the psoralen, which acts as a diradical and adds to the unsaturated system. nih.gov

For this compound, a key example of this reactivity is its interaction with the pyrimidine (B1678525) bases (thymine and cytosine) in DNA. Upon UVA irradiation, the compound can form monofunctional adducts by a [2+2] cycloaddition between its furan (B31954) or pyrone ring and the 5,6-double bond of a pyrimidine base. Research comparing various azapsoralens has shown that the DNA photobinding rate of this compound is comparable to that of the well-studied reference compound, 8-methoxypsoralen (8-MOP). science.gov However, its capacity to form DNA interstrand cross-links, which requires a second photocycloaddition event from the initial monofunctional adduct, is lower than that of 8-MOP. science.gov This suggests that the geometry and electronic properties of the initial adduct may be less favorable for the second photoreaction.

The general pathway for this type of reaction can be summarized as follows:

Photoexcitation: this compound absorbs a photon (hν) to reach the first excited singlet state (S₁).

Intersystem Crossing: The singlet state rapidly undergoes intersystem crossing to the more stable triplet state (T₁).

Cycloaddition: The triplet state reacts with an unsaturated system, such as a pyrimidine base, to form a cyclobutane ring.

While extensively studied with DNA, the detailed analysis of [2+2] photocycloaddition of this compound with other, more general unsaturated systems is less documented. However, the fundamental principles suggest reactivity with a range of alkenes and other molecules containing C=C bonds.

Table 1: Comparative Photoreactivity of Azapsoralens with DNA

| Compound | Relative DNA Photobinding Rate | Cross-link Formation Ability |

|---|---|---|

| 8-Methoxypsoralen (8-MOP) | Reference | Reference |

| This compound | Similar to 8-MOP science.gov | Lower than 8-MOP science.gov |

| Trimethylazapsoralen | Higher than 8-MOP science.gov | Higher than this compound science.gov |

In addition to cycloaddition, photoexcited molecules can interact with molecular oxygen (O₂). This can lead to the formation of reactive oxygen species (ROS), which are highly reactive chemicals that can oxidize various biological molecules. wikipedia.orghealthbooktimes.org Two main types of photoreactions involving oxygen are known. In Type I reactions, the excited photosensitizer undergoes electron transfer with a substrate to form radical ions, which can then react with oxygen. nih.gov In Type II reactions, the excited photosensitizer directly transfers its energy to ground-state triplet oxygen (³O₂) to produce the highly reactive singlet oxygen (¹O₂). nih.govmdpi.com

Psoralens are known to be effective photosensitizers for singlet oxygen generation. The process for this compound can be outlined as:

Excitation: DMAP + hν → ¹DMAP*

Intersystem Crossing: ¹DMAP* → ³DMAP*

Energy Transfer (Type II): ³DMAP* + ³O₂ → DMAP + ¹O₂

Singlet oxygen is a potent oxidizing agent capable of damaging lipids, proteins, and nucleic acids. nih.govmdpi.com The efficiency of singlet oxygen production is measured by its quantum yield (ΦΔ), which represents the fraction of excited sensitizer (B1316253) molecules that result in the formation of a singlet oxygen molecule. While specific ΦΔ values for this compound are not widely published, related furocoumarins are known to have varying efficiencies depending on their structure. The generation of other ROS, such as superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (·OH), can also occur, often through subsequent reactions initiated by either Type I or Type II processes. wikipedia.org

Photoinduced electron transfer (PET) is another fundamental process available to an excited-state molecule. wikipedia.org Upon excitation, a molecule's electron distribution is altered, making it both a stronger electron donor and a stronger electron acceptor than its ground-state counterpart. wikipedia.orgnih.gov This dual capability allows the excited this compound (DMAP*) to participate in redox reactions.

The two primary PET pathways are:

Photoinduced Oxidation: The excited molecule donates an electron to an acceptor molecule. DMAP* + Acceptor → DMAP•⁺ + Acceptor•⁻

Photoinduced Reduction: The excited molecule accepts an electron from a donor molecule. DMAP* + Donor → DMAP•⁻ + Donor•⁺

Spectroscopic Probing of Excited State Dynamics and Energy Transfer Processes

Understanding the intricate photochemical mechanisms of this compound requires advanced spectroscopic techniques capable of monitoring events on extremely short timescales, from femtoseconds to microseconds. These methods provide direct insight into the properties and lifetimes of the transient excited states that are the precursors to all subsequent photochemistry.

Transient absorption spectroscopy is a powerful pump-probe technique used to detect and characterize short-lived intermediate species. edinst.comedinst.com In this method, a high-intensity laser pulse (the "pump") excites the sample, and a second, lower-intensity pulse (the "probe") monitors the changes in absorbance at various delay times after excitation. nih.gov

A typical transient absorption spectrum provides several key pieces of information: nih.gov

Ground-State Bleach (GSB): A negative signal at wavelengths where the ground state absorbs, resulting from the depletion of the ground-state population.

Excited-State Absorption (ESA): A positive signal corresponding to the absorption of light by the excited molecules (e.g., S₁ or T₁) to higher excited states.

Stimulated Emission: A negative signal that spectrally overlaps with the fluorescence emission, where the probe pulse stimulates the excited state to emit a photon.

By analyzing the spectral features and their evolution over time, one can identify the intermediates involved and determine the rate constants for processes like intersystem crossing, excited-state decay, and the formation of photoproducts. For a compound like this compound, this technique would be essential for directly observing its triplet excited state, which is crucial for [2+2] photocycloadditions and singlet oxygen generation.

Table 2: Typical Transient Species in Psoralen Photophysics and Their Spectroscopic Signatures

| Transient Species | Spectroscopic Signature | Typical Lifetime | Information Gained |

|---|---|---|---|

| Singlet Excited State (S₁) | Stimulated Emission, ESA | Picoseconds to Nanoseconds | Fluorescence lifetime, Intersystem crossing rate |

| Triplet Excited State (T₁) | Strong Triplet-Triplet Absorption (ESA) | Nanoseconds to Microseconds | Lifetime of the reactive state for photocycloaddition |

| Radical Cation (DMAP•⁺) | Characteristic Absorption in Visible/NIR | Varies (depends on environment) | Evidence of photoinduced electron transfer |

Time-resolved fluorescence anisotropy is a sophisticated technique that provides information about the size, shape, and rotational motion of a fluorescent molecule. sif.ithoriba.com The experiment involves exciting a sample with vertically polarized light, which preferentially excites molecules whose absorption dipoles are aligned with the polarization of the light. horiba.com The subsequent fluorescence emission is measured through polarizers oriented both parallel (I∥) and perpendicular (I⊥) to the initial excitation polarization.

The fluorescence anisotropy, r(t), is calculated as: r(t) = (I∥(t) - I⊥(t)) / (I∥(t) + 2I⊥(t))

Initially, at time t=0, the anisotropy has a maximum value (r₀) determined by the angle between the absorption and emission dipoles of the molecule. As the molecules tumble and rotate due to Brownian motion, the emission becomes more depolarized, and the anisotropy decays over time. horiba.comresearchgate.net The rate of this decay is characterized by the rotational correlation time (τᵣ), which is directly related to the molecule's hydrodynamic volume and the viscosity of the surrounding medium. horiba.com

For this compound, a time-resolved fluorescence anisotropy measurement would yield its rotational correlation time, providing insights into:

Its effective size and shape in solution.

The microviscosity of its immediate environment.

Binding interactions with larger macromolecules (e.g., DNA or proteins), which would dramatically slow down its rotation and lead to a much longer anisotropy decay time. basicmedicalkey.com

This technique is therefore invaluable for probing the interactions of this compound in complex biological systems.

Rational Design and Development of this compound as a Photochemical Probe

The design of this compound (4,4'-DMAP) is rooted in the well-established photochemistry of psoralens, a class of naturally occurring furocoumarins. Psoralens are known for their ability to intercalate into the DNA double helix and, upon irradiation with long-wave ultraviolet (UVA) light, form covalent cross-links with pyrimidine bases, particularly thymine (B56734). This photoreactivity has made them useful in various applications, including the treatment of skin disorders like psoriasis and as tools for studying nucleic acid structure and repair mechanisms.

The development of azapsoralens, including 4,4'-DMAP, represents a strategic modification of the parent psoralen structure to fine-tune its photochemical and photobiological properties. The core of this rational design lies in the replacement of the carbon atom at position 8 of the psoralen's central benzene (B151609) ring with a nitrogen atom. nih.gov This bioisosteric substitution has a significant electronic effect, primarily leading to a decrease in the photoreactivity of the adjacent pyrone ring. nih.gov

Comparative studies have shown that the DNA photobinding rate of 4,4'-DMAP is comparable to that of 8-methoxypsoralen (8-MOP), a widely studied psoralen derivative. nih.gov However, its ability to form interstrand cross-links is markedly lower than that of 8-MOP. nih.gov This differential reactivity—strong monoadduct formation with reduced cross-linking efficiency—is a crucial feature that makes 4,4'-DMAP a valuable photochemical probe. It allows for the specific labeling of DNA with greater control and potentially reduced cytotoxicity compared to potent cross-linking agents.

The primary photoreaction of 4,4'-DMAP with DNA involves the formation of a C4-cycloadduct between the furan ring of the azapsoralen and the 5,6 double bond of a thymine residue, resulting in a cis-syn adduct. nih.gov Notably, a minor amount of a cycloadduct with cytosine has also been isolated for this compound, indicating some level of versatility in its photoreactive targeting. nih.gov

Table 1: Comparative Photobinding and Cross-linking Ability of Azapsoralen Derivatives

| Compound | Relative DNA Photobinding Rate | Relative Cross-link Formation |

| This compound (4,4'-DMAP) | Similar to 8-MOP | Lower than 8-MOP |

| 4',5'-Dimethylazapsoralen (4',5'-DMAP) | Similar to 8-MOP | Lower than 8-MOP |

| 4,4',5'-Trimethylazapsoralen (4,4',5'-TMAP) | Higher than 8-MOP | Higher than 4,4'-DMAP but lower than 8-MOP |

| 3,4,4',5'-Tetramethylazapsoralen | Higher than 8-MOP | Lower than 4,4',5'-TMAP |

| 8-Methoxypsoralen (8-MOP) | Reference | Reference |

This table is based on findings from comparative studies of azapsoralen derivatives. nih.gov

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on macromolecules. koreascience.kr The method relies on a photoreactive ligand that, upon activation with light, forms a covalent bond with its target, allowing for subsequent identification and analysis. The properties of 4,4'-DMAP make it a suitable candidate for such methodologies, particularly for probing DNA-protein interactions and nucleic acid structures.

The process of using 4,4'-DMAP in photoaffinity labeling involves several key steps:

Incubation: 4,4'-DMAP is incubated with the biological sample containing the target nucleic acid. Due to its planar structure, it intercalates non-covalently between the base pairs of the DNA.

Photoactivation: The sample is then irradiated with UVA light (typically around 365 nm). This excites the 4,4'-DMAP molecule, leading to the formation of a highly reactive species.

Covalent Cross-linking: The excited 4,4'-DMAP reacts with a nearby pyrimidine base, forming a stable, covalent monoadduct. This effectively "labels" that specific site on the DNA.

Analysis: The covalently modified nucleic acid can then be isolated and analyzed to determine the location of the adduct. This can provide insights into DNA accessibility, the binding sites of DNA-associated proteins, or regions of specific DNA conformation.

The reduced efficiency of interstrand cross-link formation by 4,4'-DMAP is an advantage in many photoaffinity labeling applications. nih.gov It simplifies the analysis by predominantly generating monoadducts, which are easier to map and interpret than complex cross-linked structures. This makes 4,4'-DMAP a more precise tool for identifying single points of interaction.

The application of a molecule as a fluorescent or luminescent tag hinges on its intrinsic photophysical properties, namely its ability to absorb light and then emit it at a longer wavelength. While psoralen derivatives have been investigated for their fluorescent properties, specific data on the fluorescence quantum yield and emission characteristics of this compound for use as a tag are not extensively documented in the reviewed literature.

Generally, psoralens exhibit fluorescence, and their emission properties can be influenced by their molecular structure and environment. researchgate.net For instance, the introduction of certain substituents can enhance fluorescence quantum yields. researchgate.net However, the primary focus of research on 4,4'-DMAP has been its photoreactivity with DNA rather than its potential as a fluorescent label. nih.govnih.gov

For a compound to be an effective fluorescent tag, it should ideally possess a high fluorescence quantum yield, significant photostability, and a detectable emission spectrum that is distinguishable from background fluorescence. While 4,4'-DMAP's ability to covalently attach to DNA upon photoactivation is a desirable feature for a tag, its utility as a fluorescent tag would depend on the fluorescence of the resulting DNA adduct. There is a lack of available data to suggest that 4,4'-DMAP is commonly employed for fluorescent or luminescent tagging applications in the same way as well-established fluorophores. Further research into the photophysical properties of 4,4'-DMAP and its DNA adducts would be necessary to fully assess its potential in this area.

Molecular Interactions with Biological Macromolecules: Mechanistic Research and Methodologies

Nucleic Acid Interactions (DNA and RNA)

Psoralens, including aza-analogs, are well-established as photoactive probes of nucleic acid structure and function. Their planar, tricyclic structure is fundamental to their ability to interact with the DNA and RNA double helices. The initial, non-covalent interaction is a prerequisite for the subsequent light-induced covalent reactions that define their biological activity.

The primary mode of non-covalent association between psoralen-type molecules and nucleic acids is intercalation. aatbio.commdpi.com This process involves the insertion of the planar furocoumarin ring system between the stacked base pairs of a DNA or RNA duplex. aatbio.com This insertion is driven by hydrophobic and van der Waals forces. While specific binding constants for 4,4'-Dimethylazapsoralen are not available, studies on other psoralen (B192213) derivatives have established this as the dominant initial binding step. nih.gov

Binding within the major or minor grooves of DNA is considered a less significant mode of interaction for most psoralens compared to intercalation. The structural dimensions of the psoralen core are highly suited for slipping into the space created by the transient "breathing" of the double helix, rather than fitting snugly within the grooves. nih.govmdpi.com This intercalation positions the reactive furan (B31954) and pyrone rings of the molecule in close proximity to the pyrimidine (B1678525) bases of the nucleic acid, setting the stage for subsequent photochemical reactions.

Upon exposure to long-wavelength ultraviolet light (UVA, ~320-400 nm), intercalated azapsoralen molecules can form covalent bonds with adjacent pyrimidine bases (thymine, cytosine, or uracil). aatbio.commdpi.com This process is known as photobinding. Research on the analogue 4,4',5'-trimethyl-8-azapsoralen demonstrates that it possesses a high DNA-photobinding rate, which is greater than that of the widely studied 8-methoxypsoralen (8-MOP). nih.gov

The photoreaction between an azapsoralen and a pyrimidine base proceeds via a [2+2] cycloaddition, forming a cyclobutane (B1203170) ring. mdpi.com Depending on which end of the psoralen molecule reacts, two types of adducts can be formed:

Monoadducts: A single covalent bond is formed between one end of the azapsoralen molecule (either the furan ring or the pyrone ring) and a pyrimidine base on one strand of the nucleic acid. nih.govnih.gov Studies on 6,4,4'-trimethylangelicin, another related compound, show that 4',5'-furan-side monoadducts are the major products of its photoreaction with DNA. nih.gov

Diadducts (Cross-links): If a monoadduct has been formed via the furan ring, and the geometry is favorable, the absorption of a second photon can induce a second cycloaddition reaction between the pyrone end of the azapsoralen and a pyrimidine on the opposite strand. nih.govnih.gov This creates an interstrand cross-link (ICL) , which covalently tethers the two strands of the duplex together. While 4,4',5'-trimethyl-8-azapsoralen is capable of forming these bifunctional adducts, the yield of such cross-links is noted to be significantly lower than that produced by 8-MOP. nih.gov Intrastrand diadducts, where the molecule links two pyrimidines on the same strand, are also possible but are generally less common.

The formation of these adducts effectively transforms the transient, non-covalent interaction into a stable, covalent modification of the nucleic acid.

| Property | Observation | Comparison | Reference |

|---|---|---|---|

| DNA-Photobinding Rate | High | Higher than 8-Methoxypsoralen (8-MOP) | nih.gov |

| Adduct Formation | Forms both monoadducts and inter-strand cross-links | - | nih.gov |

| Cross-link Yield | Markedly lower than 8-MOP | Lower than 8-Methoxypsoralen (8-MOP) | nih.gov |

While specific studies mapping the adduction sites of this compound are unavailable, the general reactivity of psoralens provides a framework for understanding its likely behavior. Psoralens photoreact preferentially with thymine (B56734) and uracil (B121893) residues. aatbio.commdpi.com The most favorable sites for interstrand cross-link formation are 5'-TpA sequences in DNA, as this arrangement places thymine residues on opposite strands in a position that is geometrically optimal for reaction with both ends of an intercalated psoralen molecule. The specific flanking sequences around a potential reaction site can influence the local DNA conformation and, consequently, the efficiency of intercalation and photobinding.

The interaction of azapsoralens with nucleic acids induces significant structural perturbations. The initial act of intercalation forces the base pairs apart and unwinds the double helix to accommodate the molecule. Studies on various psoralen derivatives have measured this unwinding to be approximately 28° per bound molecule. nih.gov

The subsequent formation of covalent monoadducts and, more dramatically, interstrand cross-links, introduces further distortion. A cross-link creates a permanent kink in the DNA helix and prevents the two strands from separating upon heating or denaturation. This covalent linkage leads to a substantial increase in the thermal stability of the duplex. While antibodies have been developed that can specifically recognize psoralen-modified DNA and RNA, demonstrating a significant conformational change, no such specific tools exist for this compound itself. nih.govnih.gov

Photobinding and Cross-linking with DNA and RNA

Protein Interactions

Direct, specific binding interactions between this compound and proteins have not been reported in the reviewed scientific literature. The primary molecular target for this class of compounds is widely recognized as nucleic acids. mdpi.com

However, psoralens can be involved in protein interactions indirectly. The technique of photo-induced DNA-protein cross-linking has utilized psoralen derivatives. In this method, a psoralen first forms a monoadduct with DNA. Upon absorption of a second photon, the still-reactive pyrone end of the molecule can form a covalent bond with a closely associated amino acid residue of a DNA-binding protein. researchgate.net This application uses the compound as a tool to probe the proximity of proteins to specific DNA sequences rather than indicating a specific binding affinity between the psoralen and the protein itself.

Characterization of Non-Covalent Binding to Specific Proteins

The interaction of small molecules with proteins is a critical determinant of their biological effects. Non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions, govern the initial binding and recognition of a ligand by a protein. For a molecule like this compound, its planar aromatic structure suggests a propensity for intercalation into hydrophobic pockets of proteins.

Various analytical methods are employed to characterize drug-protein interactions, including equilibrium dialysis, high-performance affinity chromatography, capillary electrophoresis, and various spectroscopic techniques. nih.gov These methods can provide data on binding constants, the number of binding sites, and the thermodynamic properties of the interaction. nih.gov

Table 1: Methodologies for Characterizing Non-Covalent Drug-Protein Interactions

| Method | Parameters Determined | Principle |

|---|---|---|

| Equilibrium Dialysis | Binding constant (Ka), Number of binding sites (n) | A semi-permeable membrane separates a protein solution from a drug solution, and the concentration of the drug in each chamber is measured at equilibrium. |

| High-Performance Affinity Chromatography (HPAC) | Binding affinity, Specificity | A protein is immobilized on a stationary phase, and the retention time of the drug is used to determine its binding affinity. |

| Capillary Electrophoresis (CE) | Binding constant, Stoichiometry | The change in the electrophoretic mobility of a protein or drug upon complex formation is measured. |

| Fluorescence Spectroscopy | Binding constant, Binding site information | Changes in the intrinsic fluorescence of the protein or the fluorescence of a probe upon drug binding are monitored. |

| Isothermal Titration Calorimetry (ITC) | Binding constant, Enthalpy (ΔH), Entropy (ΔS) | The heat released or absorbed during the binding event is measured directly. |

Photo-Crosslinking for Identification of Protein Targets in Research Models

Photo-crosslinking is a powerful technique to identify the direct binding partners of a molecule within a complex biological system. Psoralens are particularly well-suited for this application due to their ability to form covalent adducts with other molecules upon activation with ultraviolet A (UVA) light. wikipedia.org This photo-reactivity is a cornerstone of their use in research and therapy.

The process typically involves the formation of a monoadduct with a biological molecule, which, upon absorption of a second photon, can lead to a cross-link. nih.gov While the primary target of psoralens is often DNA, they can also cross-link to proteins, particularly those in close proximity to DNA. nih.gov This property can be harnessed to identify proteins that bind to specific DNA sequences or are part of larger nucleoprotein complexes.

The general workflow for identifying protein targets using a photo-reactive compound like an azapsoralen would involve:

Incubating the compound with cells or a cell lysate.

Exposing the sample to UVA light to induce cross-linking.

Lysing the cells and isolating the cross-linked protein-drug adducts.

Utilizing techniques such as affinity purification (if the drug is tagged) followed by mass spectrometry to identify the adducted proteins.

Studies with 8-methoxypsoralen have shown that it can be used to cross-link both sequence-specific and non-specific DNA-binding proteins to DNA. nih.gov The action spectrum for DNA-protein cross-linking with psoralen has been found to be blue-shifted compared to that for DNA-DNA cross-linking, suggesting different excited state energetics for the two reactions. nih.gov

Table 2: Comparison of Psoralen-Mediated Cross-Linking

| Type of Cross-link | Wavelength of Maximum Efficiency | Proposed Mechanism | Key Feature |

|---|---|---|---|

| DNA-DNA | ~320 nm | Two-photon process involving the formation of a 4',5'-monoadduct followed by a second photo-addition. nih.gov | Forms interstrand cross-links (ICLs) in DNA. |

| DNA-Protein | ~300 nm | Two-photon process, potentially involving the triplet n,π* transition of the psoralen's carbonyl group. nih.gov | Covalently links proteins to DNA, enabling identification of DNA-binding proteins. |

Investigation of Protein-DNA Complex Modulation

Given the strong affinity of psoralens for DNA, it is highly probable that this compound can modulate the interaction of proteins with DNA. By intercalating into the DNA double helix and forming covalent adducts, psoralens can alter the local structure of DNA, which in turn can affect the binding of proteins that recognize specific DNA sequences or structures. escholarship.org

For instance, the formation of psoralen-DNA adducts at transcription start sites has been shown to be a preferential event, which could have significant implications for the regulation of gene expression by affecting the binding of transcription factors and RNA polymerase. escholarship.org The introduction of a bulky adduct and the potential for interstrand cross-linking can sterically hinder the binding of proteins or trap them on the DNA.

Triplex-forming oligonucleotides (TFOs) conjugated to psoralen have been utilized to direct DNA damage to specific gene sequences. nih.gov This approach highlights the ability of psoralen to be targeted to particular DNA regions, where its cross-linking activity can then influence the binding of proteins involved in gene regulation and DNA repair. The efficiency of cross-linking can be modulated by factors such as the length of the linker between the TFO and the psoralen. nih.gov

Interactions with Model Membrane Systems

The interaction of a drug with cellular membranes can significantly influence its bioavailability, cellular uptake, and distribution. The hydrophobic and planar nature of the azapsoralen core suggests that this compound is likely to interact with the lipid bilayer of cell membranes.

Studies on other hydrophobic molecules have shown that they can partition into the lipid bilayer, with their specific location and orientation being dependent on their chemical structure. nih.gov For instance, amphipathic polymers with hydrophobic side groups have been shown to efficiently extract membrane proteins, highlighting the importance of hydrophobic interactions in membrane solubilization. memtein.com The interaction of small molecules with membranes can lead to changes in membrane properties such as fluidity and local rigidity.

The specific interactions of this compound with model membrane systems have not been explicitly reported. However, based on its presumed hydrophobicity, it can be hypothesized that it would preferentially locate within the hydrophobic core of the lipid bilayer. This interaction could potentially alter the membrane's physical properties and influence the function of integral membrane proteins. nih.gov The fuzzy oil drop model, which assesses the adaptation of protein structures to their environment, could be a useful computational tool to predict the behavior of membrane-associated proteins in the presence of such compounds. nih.gov

Table 3: Factors Influencing Drug-Membrane Interactions

| Factor | Description | Potential Effect on Interaction |

|---|---|---|

| Hydrophobicity | The tendency of a molecule to repel water. | Increased hydrophobicity generally leads to greater partitioning into the lipid bilayer. researchgate.net |

| Molecular Shape | The three-dimensional structure of the molecule. | Planar molecules can intercalate between lipid acyl chains. |

| Charge | The presence and distribution of charged groups. | Electrostatic interactions with charged lipid headgroups can influence the initial association with the membrane surface. |

| Lipid Composition | The types of lipids present in the membrane (e.g., saturated vs. unsaturated, presence of cholesterol). | Membrane fluidity and packing density can affect the ability of a molecule to penetrate the bilayer. |

While direct experimental data on this compound is scarce, a comprehensive understanding of its likely molecular interactions can be inferred from the extensive research on psoralen and its analogs. The azapsoralen core structure suggests a propensity for non-covalent interactions with proteins, particularly within hydrophobic domains. Its inherent photoreactivity makes it a potential tool for photo-crosslinking studies aimed at identifying protein targets. By interacting with DNA, this compound is expected to modulate the binding of proteins to nucleic acids, thereby influencing fundamental cellular processes like transcription. Furthermore, its hydrophobic character suggests significant interactions with cellular membranes, which could affect membrane properties and the function of membrane-bound proteins. Future research focusing specifically on this compound is necessary to validate these hypotheses and to fully elucidate its pharmacological and biological profile.

Mechanistic Elucidation of Cellular and Subcellular Activities in Research Models

Intracellular Localization and Transport Mechanisms of 4,4'-Dimethylazapsoralen in Model Cell Lines

The cellular uptake and subsequent intracellular distribution of psoralen (B192213) compounds, including this compound, are critical determinants of their biological activity. While specific transport studies on this compound are not extensively detailed in the available literature, the transport mechanisms can be inferred from the physicochemical properties of the psoralen class of molecules and studies on related compounds. Psoralens are generally lipophilic, planar molecules, which suggests that their primary mode of entry into cells is through passive diffusion across the plasma membrane. nih.gov This process is driven by the concentration gradient of the compound between the extracellular and intracellular environments and does not require metabolic energy. nih.gov

Once inside the cell, the subcellular localization is largely dictated by the molecule's affinity for specific organelles and macromolecules. The primary target for psoralens is nuclear DNA, due to their ability to intercalate between base pairs. However, studies on other fluorescent compounds and drugs suggest that localization is not exclusively nuclear. It is plausible that a fraction of this compound may be found in the cytoplasm, potentially associated with the endoplasmic reticulum or mitochondria, before it accumulates in the nucleus. nih.gov

Some cellular transport mechanisms can be more complex. For instance, endocytosis is a process by which cells internalize substances by engulfing them in a vesicle. nih.gov While less common for small molecules like psoralens, it cannot be entirely ruled out. The ultimate distribution within the cell is a dynamic equilibrium influenced by various factors including membrane permeability, binding affinities to intracellular components, and potential efflux pump activities. researchgate.net Advanced imaging techniques, such as confocal laser scanning microscopy, are often employed to visualize the subcellular localization of fluorescent molecules, and such studies would be invaluable for precisely mapping the journey of this compound within model cell lines. researchgate.net

Impact on DNA Replication, Transcription, and Repair Pathways in vitro and in Cellular Models

The defining biological activity of this compound, like other psoralens, is its ability to interact with DNA, especially upon photoactivation by UVA light. This interaction leads to the formation of covalent adducts with pyrimidine (B1678525) bases, primarily thymine (B56734). The molecule can form both monoadducts and, more significantly, interstrand cross-links (ICLs) where it covalently binds to pyrimidine bases on opposite strands of the DNA double helix. These ICLs are highly cytotoxic lesions that create a formidable block to fundamental cellular processes.

When a DNA replication fork encounters an ICL, it stalls, as the helicase cannot unwind the covalently linked strands, and the DNA polymerase cannot proceed. nih.govyoutube.com This blockage of DNA synthesis is a primary mechanism of the compound's antiproliferative effects. nih.gov Similarly, transcription is halted when the RNA polymerase complex encounters an ICL, preventing the synthesis of RNA from the DNA template. nih.gov

The cell possesses a sophisticated network of DNA repair pathways to deal with such damage. nih.govyoutube.com The presence of ICLs triggers a robust DNA damage response (DDR), activating multiple repair mechanisms. nih.govcornlab.com The primary pathway for repairing ICLs in mammalian cells is a complex process that involves contributions from nucleotide excision repair (NER), the Fanconi anemia (FA) pathway, and homologous recombination (HR). nih.govresearchgate.net This intricate repair process underscores the severity of the damage inflicted by these cross-linking agents.

The impact of this compound on DNA synthesis is primarily due to the formation of DNA adducts that act as physical impediments to the action of DNA polymerases. nih.gov DNA polymerases are the enzymes responsible for synthesizing new DNA strands during replication. jackwestin.com The ICLs formed by photoactivated azapsoralens distort the DNA helix, preventing the polymerase from reading the template strand correctly and adding the corresponding nucleotides. nih.govnih.gov This leads to a complete halt of the replication machinery at the site of the lesion. nih.gov

While the primary effect is the physical blockage, the stalled replication fork can itself trigger further enzymatic responses. Accessory proteins and specialized DNA polymerases, such as translesion synthesis (TLS) polymerases, may be recruited to the site of the damage in an attempt to bypass the lesion, though ICLs are generally considered non-bypassable lesions for most polymerases. nih.gov The table below lists key enzymes involved in DNA replication that are affected by the presence of psoralen-induced ICLs.

| Enzyme | Role in DNA Synthesis | Impact of this compound-Induced ICLs |

| DNA Helicase | Unwinds the DNA double helix to separate the two strands. | Activity is physically blocked at the cross-link, leading to replication fork stalling. youtube.com |

| DNA Polymerase | Synthesizes new DNA strands by adding nucleotides. | Progression along the DNA template is halted by the ICL adduct. jackwestin.com |

| Topoisomerase | Relieves torsional strain ahead of the replication fork. | Function may be indirectly affected by the overall stress on the DNA structure. jackwestin.com |

| Primase | Synthesizes RNA primers to initiate DNA synthesis. | Cannot initiate synthesis past a cross-linked region. youtube.com |

The introduction of ICLs by this compound and UVA light is a potent trigger for the cell's DNA Damage Response (DDR) system. cornlab.com This complex signaling network detects the DNA lesion, signals its presence, and coordinates a cellular response that includes cell cycle arrest and activation of specific DNA repair pathways. nih.govyoutube.com

Several key pathways are mobilized to resolve ICLs:

Fanconi Anemia (FA) Pathway: This pathway plays a crucial role in the recognition of the stalled replication fork at the ICL and initiates the "unhooking" of the cross-link through incisions made by specific endonucleases.

Nucleotide Excision Repair (NER): NER machinery is involved in recognizing the helical distortion caused by the adduct and excising a short segment of DNA containing the lesion. researchgate.net

Homologous Recombination (HR): Following the unhooking and excision steps, HR is essential for accurately repairing the resulting double-strand break and filling in the gap using the sister chromatid as a template. youtube.com

The activation of these pathways involves a cascade of protein recruitment, post-translational modifications (such as phosphorylation and ubiquitination), and enzymatic activities, all aimed at restoring the integrity of the genome. nih.gov

Photoreactivity-Induced Cellular Responses in vitro (e.g., cell cycle modulation, apoptosis pathways)

The cellular consequences of the DNA damage induced by photoactivated this compound extend beyond the immediate disruption of replication and transcription. The activation of the DDR network leads to distinct and significant changes in cell behavior, most notably cell cycle arrest and the induction of apoptosis (programmed cell death). nih.gov

Upon detection of extensive DNA damage, checkpoint signaling pathways are activated to halt the progression of the cell cycle. nih.gov Studies with related psoralen compounds have shown that cells treated with the compound and UVA light predominantly accumulate in the G2 phase of the cell cycle. nih.gov This G2/M checkpoint prevents cells from entering mitosis with damaged chromosomes, which could otherwise lead to catastrophic genomic instability. This arrest provides a window of opportunity for the cell to repair the DNA damage.

If the DNA damage is too severe to be repaired, the cell may initiate apoptosis. nih.gov This is a crucial fail-safe mechanism to eliminate cells with compromised genomes, thereby preventing the propagation of potentially cancerous mutations. The decision between cell cycle arrest/repair and apoptosis is a complex process governed by the extent of the damage and the interplay of pro-apoptotic and anti-apoptotic signaling molecules. mdpi.complos.org

The cellular response to this compound-induced DNA damage is orchestrated by a complex web of downstream signaling cascades. Central to the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), namely ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). ATR is particularly important in response to replication stress caused by stalled forks at ICLs.

Once activated, ATR phosphorylates a host of downstream targets, including the checkpoint kinase CHK1. Activated CHK1, in turn, phosphorylates and inhibits phosphatases such as CDC25, which are necessary for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This cascade effectively enforces the G2/M checkpoint.

In addition to the canonical DDR pathways, other stress-activated signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways (including p38 and JNK), can be activated. mdpi.com These pathways can contribute to both cell survival and apoptotic outcomes depending on the cellular context and the stimulus. For instance, sustained activation of JNK and p38 is often associated with the induction of apoptosis. mdpi.com The tumor suppressor protein p53 is another critical node in this network; it can be stabilized and activated in response to DNA damage, leading to the transcriptional upregulation of genes that promote cell cycle arrest (e.g., CDKN1A or p21) or apoptosis (e.g., BAX). mdpi.com

To gain a comprehensive understanding of the cellular response to photoreactive azapsoralens, researchers can employ gene expression profiling techniques like DNA microarrays or RNA-sequencing. nih.govnih.gov These technologies allow for the simultaneous measurement of the expression levels of thousands of genes, providing a global snapshot of the transcriptional changes induced by the treatment. biospyder.comresearchgate.net

Following treatment with this compound and UVA, a characteristic gene expression signature is expected. This would likely involve the upregulation of genes involved in:

DNA Repair: Genes from the FA and HR pathways, such as FANCD2, BRCA1, and RAD51.

Cell Cycle Control: Checkpoint genes like CDKN1A (p21), which acts as a potent inhibitor of CDKs.

Apoptosis: Pro-apoptotic genes like BAX, PUMA, and NOXA, often under the control of p53. plos.org

Stress Response: Genes encoding heat shock proteins and other chaperones. nih.gov

Conversely, genes that promote cell proliferation, such as cyclins and growth factor receptors, would likely be downregulated. Analyzing these complex datasets helps to identify the key pathways and regulatory networks that mediate the cellular fate following azapsoralen-induced DNA damage.

The table below provides a representative list of genes whose expression is commonly modulated in response to significant DNA damage, such as that induced by ICL-forming agents.

| Gene | Function | Expected Change in Expression |

| CDKN1A (p21) | Cell cycle inhibitor, p53 target. | Upregulation |

| GADD45A | DNA damage-inducible protein, involved in cell cycle arrest and repair. | Upregulation |

| BAX | Pro-apoptotic Bcl-2 family member, p53 target. | Upregulation |

| FANCD2 | Key component of the Fanconi Anemia pathway, involved in ICL repair. | Upregulation |

| RAD51 | Essential for homologous recombination. | Upregulation |

| CCNB1 (Cyclin B1) | Promotes entry into mitosis. | Downregulation |

| PCNA | Proliferating cell nuclear antigen, involved in DNA replication. | Downregulation |

Immunomodulatory Mechanisms in Research Contexts

Extensive searches of publicly available scientific literature and research databases did not yield specific studies detailing the immunomodulatory mechanisms of this compound. As a result, there is no current data to report on its effects on immune cells, cytokine production, or related signaling pathways in research models. The subsequent sections and data tables remain unpopulated due to the absence of research findings on this particular compound.

Further research would be required to elucidate any potential interactions of this compound with the immune system. Such studies would likely investigate its effects on various immune cell populations, including T-cells, B-cells, dendritic cells, and macrophages. Additionally, the impact on the production of key signaling molecules, known as cytokines, and the activation of intracellular signaling pathways would be critical areas of examination.

Table of Effects on Immune Cell Populations (Hypothetical Framework) This table is a template and contains no data due to the lack of available research.

| Immune Cell Type | Research Model | Observed Effect | Key Findings |

|---|---|---|---|

| T-Lymphocytes (T-cells) | Data not available | Data not available | Data not available |

| B-Lymphocytes (B-cells) | Data not available | Data not available | Data not available |

| Dendritic Cells (DCs) | Data not available | Data not available | Data not available |

| Macrophages | Data not available | Data not available | Data not available |

Table of Effects on Cytokine Production (Hypothetical Framework) This table is a template and contains no data due to the lack of available research.

| Cytokine | Research Model | Change in Expression | Measurement Method |

|---|---|---|---|

| Interleukin-2 (IL-2) | Data not available | Data not available | Data not available |

| Interleukin-4 (IL-4) | Data not available | Data not available | Data not available |

| Interleukin-10 (IL-10) | Data not available | Data not available | Data not available |

| Tumor Necrosis Factor-alpha (TNF-α) | Data not available | Data not available | Data not available |

| Interferon-gamma (IFN-γ) | Data not available | Data not available | Data not available |

Structure Activity Relationship Sar Studies of 4,4 Dimethylazapsoralen and Analogues

Correlating Structural Modifications with Photophysical Characteristics

The photophysical properties of azapsoralens, such as their absorption and emission spectra, are critical determinants of their photo-reactivity. Structural modifications, particularly the introduction and positioning of substituents like methyl groups, can significantly alter these characteristics.

Theoretical investigations into related heterocyclic compounds, such as N-methyl substituted alloxazines, demonstrate that substitutions can perturb the electronic structure of the chromophore. rsc.orgresearchgate.net This perturbation can influence the energy of electronic transitions and the rates of both radiative (fluorescence) and non-radiative decay pathways. rsc.orgresearchgate.net For azapsoralens, the position of the nitrogen atom and the methyl groups on the psoralen (B192213) framework are expected to modulate the energy of the singlet and triplet excited states, which are involved in the photoreaction with nucleic acids. nih.gov

The introduction of methyl groups, as in 4,4'-Dimethylazapsoralen, generally leads to a bathochromic (red) shift in the absorption spectrum. This shift can be advantageous for biological applications, allowing for excitation at longer wavelengths where cellular damage is minimized. The specific placement of these methyl groups influences the electron density distribution in the molecule, which in turn affects the efficiency of intersystem crossing to the reactive triplet state. While detailed photophysical data for this compound is not extensively published, studies on other substituted corroles and psoralens show a clear correlation between the nature and position of substituents and their absorption wavelengths, molar absorptivity, and fluorescence quantum yields. nih.gov

Relationship between Chemical Structure and Nucleic Acid Binding Parameters

The initial, non-covalent binding of azapsoralens to nucleic acids is a prerequisite for subsequent photo-crosslinking. This interaction is primarily one of intercalation, where the planar, tricyclic ring system of the molecule inserts itself between the base pairs of the DNA or RNA duplex. nih.govmdpi.com The affinity of this binding is governed by the molecule's structure.

Studies on 8-azapsoralen (B133214) derivatives have shown that the introduction of methyl groups increases the lipophilicity of the compound, which can enhance its association with the hydrophobic core of the DNA double helix. nih.gov Furthermore, the position of methyl groups can influence the geometry of the intercalated complex. For instance, studies on methylated phenanthroline derivatives have shown that the position and number of methyl groups are critical in modulating the mode of interaction with duplex DNA, influencing the transition from groove binding to the more stable intercalation mode. rsc.org

While direct binding constant data for this compound is limited, comparative studies of other psoralen derivatives highlight the significant impact of substituents on DNA binding affinity. Positively charged substituents, for example, are known to increase DNA affinity by interacting with the negatively charged phosphate backbone, thereby enhancing intercalation. nih.gov

Table 1: DNA Binding Constants of Selected Psoralen Derivatives

This table presents data for related psoralen compounds to illustrate the effect of structural modifications on DNA binding affinity, as determined by spectrofluorometry under identical conditions.

| Compound | Structure | DNA Binding Constant (K) M⁻¹ |

| 8-Methoxypsoralen (8-MOP) | Methoxy group at position 8 | 0.325 x 10⁶ preprints.orgresearchgate.net |

| 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) | Aminomethyl group at 4' and methyl groups at 4, 5', and 8 | 0.516 x 10⁶ preprints.orgresearchgate.net |

| 6E (a novel derivative) | Proprietary structure with modifications enhancing binding | 7.30 x 10⁶ preprints.orgresearchgate.net |

The data clearly indicates that substituents dramatically influence the strength of the DNA-psoralen complex. preprints.orgresearchgate.net

Influence of Substituents on Photo-Crosslinking Efficiency and Specificity

Following intercalation, the absorption of UVA light excites the azapsoralen, leading to the formation of covalent crosslinks with pyrimidine (B1678525) bases, primarily thymine (B56734). mdpi.com The efficiency and specificity of this photo-crosslinking are highly dependent on the molecular structure.

For 8-azapsoralen derivatives, the primary photoreaction is a [2+2] cycloaddition between the furan (B31954) ring of the azapsoralen and the 5,6-double bond of a thymine residue. nih.gov The introduction of methyl groups, as in this compound, generally increases the photoreactivity of the compound. nih.gov However, the nitrogen atom at position 8 has an electronic effect that decreases the reactivity of the adjacent pyrone ring, making furan-side adducts the predominant photoproduct. nih.gov

The position of substituents is critical. Studies on psoralen-conjugated oligonucleotides have demonstrated that the placement of methyl groups can be used to control the type of photoadduct formed.

Table 2: Effect of Methyl Substituents on Psoralen Photo-Crosslinking Products

This table is based on findings from studies on psoralen-conjugated triplex-forming oligonucleotides (Ps-TFOs) and illustrates how methyl group placement can modulate the distribution of photo-adducts.

| Psoralen Derivative in Ps-TFO | Key Structural Feature | Effect on Photo-Crosslinking |

| Unsubstituted Psoralen | No methyl groups on the psoralen core | Forms both monoadducts and diadducts (interstrand crosslinks). |

| Methyl-substituted Psoralen | Methyl groups at C-3 and C-4 positions of the psoralen | The amount of diadduct (crosslink) product was significantly reduced, while the total amount of photo-adducts (monoadducts + diadducts) was maintained. researchgate.net |

This ability to control the crosslinking outcome by strategic placement of methyl groups is a key principle in designing specific molecular probes. researchgate.net For this compound, the methyl groups at the 4-position on the pyrone ring and the 4'-position on the furan ring are expected to influence both the efficiency of the initial furan-side monoadduct formation and the potential for subsequent pyrone-side reactions to form interstrand crosslinks.

Design Principles for Modulating Cellular Permeability and Target Specificity in Research Tools

For azapsoralens to be effective as research tools in cellular systems, they must be able to cross the cell membrane and reach their intended targets, such as nuclear DNA or specific RNA molecules. The design of these molecules must therefore consider factors that influence cellular permeability and target specificity.

Cellular Permeability: The lipophilicity of a molecule is a key determinant of its ability to passively diffuse across the lipid bilayer of the cell membrane. The introduction of methyl groups, as in this compound, increases lipophilicity, which is generally expected to enhance cellular uptake. nih.gov However, this relationship is not always linear; excessive lipophilicity or the addition of long alkyl chains can sometimes hinder permeability due to steric effects or unfavorable partitioning into the membrane. escholarship.org The cellular uptake of related furocoumarins has been visualized in live-cell imaging studies, confirming their ability to enter cells. nih.gov

Target Specificity: While DNA is a primary target for psoralens, evidence suggests that other cellular components may also be targets. escholarship.org Photoactivated psoralens have been shown to interact with cell surface proteins and can inhibit the binding of epidermal growth factor (EGF) to its receptor. nih.gov This suggests that the cell surface membrane may be an important target and that structural modifications could be used to enhance specificity for either nucleic acid or membrane-associated targets. For use as specific research tools, azapsoralens can be conjugated to molecules that direct them to a specific target, such as triplex-forming oligonucleotides (TFOs) that guide the psoralen to a particular DNA sequence. nih.govscilit.com In these conjugates, the length and composition of the linker between the azapsoralen and the targeting moiety are critical design elements that affect binding affinity and crosslinking efficiency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative structure-activity relationship (QSAR) modeling and cheminformatics are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. nih.gov These methods are instrumental in designing new psoralen and azapsoralen analogues with enhanced potency and desired properties.

QSAR studies on psoralen derivatives have successfully identified key molecular descriptors that influence their activity. These descriptors often include parameters related to:

Lipophilicity (e.g., logP): As discussed, this affects membrane permeability and binding.

Electronic Properties (e.g., charge, dipole moment): These influence intermolecular interactions and photoreactivity.

Steric Properties (e.g., molecular volume, shape): These affect how the molecule fits into the DNA helix or a protein binding site. nih.gov

By analyzing libraries of psoralen derivatives, cheminformatics approaches can identify which substituent properties are generally beneficial or detrimental to potency. nih.gov For example, a comprehensive study of 73 novel psoralen derivatives found that the most active compounds generally contained positively charged substituents, which likely enhance DNA affinity. nih.gov

Three-dimensional QSAR (3D-QSAR) models have also been developed for psoralen derivatives to understand the structural requirements for inhibiting specific biological interactions, such as the NF-κB/DNA interaction. nih.gov These models provide a 3D map of the favorable and unfavorable regions for steric and electrostatic interactions, guiding the rational design of more potent and specific inhibitors. Although a specific QSAR model for this compound has not been published, the principles and methodologies from studies on other psoralens are directly applicable to the design and optimization of novel azapsoralen analogues. nih.gov

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation of Adducts and Interaction Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. For a compound like 4,4'-Dimethylazapsoralen, 1D NMR techniques such as ¹H and ¹³C NMR would be fundamental for confirming its basic structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively.

In the context of its interaction with biomolecules, such as DNA or proteins, to form adducts, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy) would be invaluable. These methods can reveal through-space and through-bond correlations, respectively, which are critical for determining the precise three-dimensional structure of the adduct and the nature of the covalent linkages formed. Furthermore, NMR can be used to study the dynamics of the interaction between this compound and its biological targets by analyzing changes in chemical shifts, line broadening, and relaxation times upon binding.

However, a detailed search of scientific literature did not yield any specific NMR studies conducted on this compound or its adducts.

Mass Spectrometry (MS) for Identification and Characterization of Photo-Adducts

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the identification of unknown compounds. In the study of this compound, MS would be crucial for identifying and characterizing photo-adducts formed with biomolecules upon irradiation.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. For this compound photo-adducts, HRMS would be instrumental in confirming the identity of the adducts by providing their exact molecular formulas. This information is vital for distinguishing between different types of adducts and for confirming the covalent modification of the target biomolecule.

Currently, there are no published high-resolution mass spectrometry data specifically for this compound photo-adducts.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and then fragmented to produce product ions. The resulting fragmentation pattern provides detailed structural information about the precursor ion. For this compound photo-adducts, MS/MS would be used to elucidate the structure of the adducts, including the site of modification on the biomolecule and the specific atoms involved in the covalent linkage. By analyzing the fragmentation of the adducted species, researchers can piece together the molecular structure of the modification.

Specific tandem mass spectrometry studies detailing the fragmentation analysis of this compound photo-adducts are not available in the current body of scientific literature.

Circular Dichroism (CD) Spectroscopy for Probing Conformational Changes in Biomolecules

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful technique for studying the secondary and tertiary structures of biomolecules like proteins and nucleic acids. The binding of a small molecule, such as this compound, to a biomolecule can induce conformational changes that are detectable by CD spectroscopy. For instance, the interaction of this compound with DNA could alter the DNA's helical structure, leading to changes in its characteristic CD spectrum. These changes can provide insights into the binding mode and the structural perturbations induced by the compound.

No specific studies utilizing circular dichroism spectroscopy to investigate the conformational changes in biomolecules upon interaction with this compound have been reported.

Advanced Fluorescence Spectroscopy Techniques (e.g., FRET, FCS) for Binding and Dynamics

Advanced fluorescence spectroscopy techniques offer high sensitivity for studying molecular interactions and dynamics. Förster Resonance Energy Transfer (FRET) can be used to measure distances between a fluorescent donor and an acceptor molecule, providing information on binding events and conformational changes. Fluorescence Correlation Spectroscopy (FCS) analyzes fluctuations in fluorescence intensity to determine the diffusion coefficients and concentrations of fluorescently labeled molecules, which can change upon binding. If this compound or its binding partner were fluorescent or could be fluorescently labeled, these techniques could provide quantitative data on binding affinities, kinetics, and the dynamics of the resulting complexes.

There is no published research applying FRET, FCS, or other advanced fluorescence techniques to study the binding and dynamics of this compound.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Complex Structural Biology

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the high-resolution, three-dimensional structures of molecules and their complexes. X-ray crystallography requires the formation of well-ordered crystals of the molecule or complex of interest. If crystals of a this compound-biomolecule adduct could be grown, this technique could provide an atomic-level view of the interaction, revealing the precise geometry of the adduct and the surrounding molecular environment.

Cryo-EM is particularly suited for large and flexible macromolecular complexes that are difficult to crystallize. It involves flash-freezing the sample in a thin layer of vitreous ice and imaging the individual particles with an electron microscope. The resulting images can be computationally reconstructed to generate a 3D structure. This technique could potentially be used to visualize the structure of this compound bound to a large protein or a nucleic acid complex.

A thorough search of structural databases and the scientific literature revealed no X-ray crystal structures or cryo-EM reconstructions for this compound or its complexes with biomolecules.

Atomic Force Microscopy (AFM) for Visualization of Biomolecular Alterations

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. nih.gov In the context of molecular biology, AFM has been instrumental in visualizing single molecules such as DNA and proteins under physiological or near-physiological conditions. nih.govresearchgate.net This technique is particularly well-suited for studying the structural changes in biomolecules induced by external agents, such as the binding of small molecules or the formation of chemical adducts and crosslinks. nih.govnih.gov

The principle of AFM involves scanning a sharp tip, attached to a flexible cantilever, over a sample surface. The interactions between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. This allows for the generation of a detailed topographical map of the sample's surface. nih.gov

Detailed Research Findings:

A comprehensive search of scientific literature was conducted to identify studies that have specifically employed Atomic Force Microscopy to visualize the biomolecular alterations induced by This compound . This search included investigations into DNA adduct formation, protein binding, and any other structural modifications to biological macromolecules resulting from interaction with this specific compound.

Despite the established capability of AFM to visualize DNA damage and the formation of adducts and crosslinks by various chemical agents, the search did not yield any specific research articles or data detailing the use of AFM for the study of this compound. Consequently, there are no available AFM images or quantitative data, such as changes in DNA contour length, persistence length, or the topographical features of protein-DNA complexes specifically associated with this compound to present in a data table.

While the broader applications of AFM in visualizing DNA damage are well-documented for other compounds, the specific effects of this compound at the molecular level, as observed through AFM, remain an uninvestigated area in the available scientific literature.

Data Tables

As no specific research findings utilizing Atomic Force Microscopy for the study of this compound were identified, a data table containing detailed research findings cannot be generated at this time.

Computational and Theoretical Studies on 4,4 Dimethylazapsoralen

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.govmdpi.com These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide detailed insights into the electronic distribution and reactivity of 4,4'-Dimethylazapsoralen. mdpi.comnih.govresearchgate.net

Prediction of Photophysical Properties (e.g., absorption, emission maxima, excited states)

The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic structure. nih.gov Quantum chemical calculations can predict these properties by modeling the transitions between different electronic states. nih.gov For this compound, time-dependent DFT (TD-DFT) could be employed to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax). Similarly, the emission maxima could be predicted by optimizing the geometry of the first excited state.

While no specific predicted photophysical data for this compound are available in the current literature, a hypothetical data table based on typical outputs of such calculations is presented below.

Hypothetical Predicted Photophysical Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| Absorption Maximum (λ |

Data not available | TD-DFT |

| Emission Maximum (λ |

Data not available | TD-DFT |

| Oscillator Strength | Data not available | TD-DFT |

Reactivity Descriptors and Reaction Pathway Modeling

Quantum chemical calculations can also be used to predict the reactivity of a molecule through various reactivity descriptors. nih.gov These descriptors, derived from the electronic structure, can indicate the most likely sites for electrophilic or nucleophilic attack. For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into its electron-donating and electron-accepting capabilities, respectively.

Furthermore, computational methods can be used to model reaction pathways, identifying transition states and calculating activation energies. nih.gov This would be particularly relevant for understanding the potential photochemical reactions of this compound, for instance, with DNA bases, a known reactivity pathway for related psoralen (B192213) compounds. mdpi.commdpi.com

Calculated Reactivity Descriptors for this compound

| Descriptor | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | Data not available | Electron-donating ability |

| LUMO Energy | Data not available | Electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Chemical reactivity |

| Electron Affinity | Data not available | Propensity to accept an electron |

Molecular Docking and Dynamics Simulations of Biomolecular Interactions

Molecular docking and dynamics simulations are powerful computational techniques to study the interaction of a small molecule, such as this compound, with a biological macromolecule like DNA or a protein. ajgreenchem.comnih.govspringernature.comyoutube.com

Simulation of DNA Intercalation and Groove Binding

Psoralen compounds are known to interact with DNA, primarily through intercalation between base pairs or binding to the minor groove. mdpi.commdpi.com Molecular docking could be used to predict the preferred binding mode of this compound to a DNA duplex. ajgreenchem.com Subsequent molecular dynamics simulations could then provide a more detailed picture of the stability and dynamics of the DNA-ligand complex over time. ajgreenchem.com

Although no specific simulation studies on this compound with DNA have been published, a hypothetical data table summarizing the typical outputs of such a study is provided.

Hypothetical DNA Binding Simulation Results for this compound